Bis-PEG17-PFP ester
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Overview
Description
Bis-PEG17-PFP ester is a chemical compound characterized by the presence of two polyethylene glycol (PEG) chains, each with a molecular weight of 17, and a pentafluorophenyl (PFP) ester functional group. This compound is widely used in various scientific fields due to its unique properties, including its ability to form stable amide bonds with primary amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-PEG17-PFP ester typically involves the reaction of polyethylene glycol with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Bis-PEG17-PFP ester primarily undergoes nucleophilic substitution reactions. The PFP ester group is highly reactive towards nucleophiles, particularly primary amines, leading to the formation of stable amide bonds .
Common Reagents and Conditions:
Reagents: Primary amines, such as lysine residues in proteins.
Conditions: The reaction is typically carried out in a buffer solution at a pH range of 7-9.
Major Products: The primary product of the reaction between this compound and primary amines is a PEGylated amide. This product is highly stable and retains the functional properties of the original amine .
Scientific Research Applications
Bis-PEG17-PFP ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent for PEGylation, which enhances the solubility and stability of molecules.
Biology: Employed in the modification of proteins and peptides to improve their pharmacokinetic properties.
Medicine: Utilized in drug delivery systems to increase the half-life of therapeutic agents.
Industry: Applied in the production of biocompatible materials and coatings
Mechanism of Action
The mechanism of action of Bis-PEG17-PFP ester involves the formation of amide bonds with primary amines. The PFP ester group reacts with the amine group, resulting in the release of pentafluorophenol and the formation of a stable amide bond. This reaction is highly specific and efficient, making it ideal for modifying biomolecules .
Comparison with Similar Compounds
Bis-PEG17-NHS ester: Contains N-hydroxysuccinimide (NHS) ester groups instead of PFP ester groups.
PEG-PFP ester: A simpler version with a single PEG chain and PFP ester group.
Uniqueness: Bis-PEG17-PFP ester stands out due to its dual PEG chains, which provide enhanced solubility and stability. The PFP ester group is less prone to hydrolysis compared to NHS esters, making it more efficient for long-term applications .
Biological Activity
Bis-PEG17-PFP ester is a compound that has garnered attention in the fields of bioconjugation and drug delivery due to its unique properties. This article aims to explore its biological activity, mechanisms of action, and applications in various biomedical fields. The compound combines polyethylene glycol (PEG) with a PFP (pentafluorophenyl) ester, enhancing solubility and stability while facilitating conjugation with biomolecules.
Chemical Structure : this compound consists of a PEG chain with a molecular weight of approximately 1061.13 g/mol, flanked by two PFP ester groups. The PFP moiety is known for its reactivity with amines, forming stable amide bonds, which are crucial for bioconjugation applications.
Physical Characteristics :
- Molecular Weight : 1061.13 g/mol
- Purity : ≥95%
- Solubility : Highly soluble in aqueous solutions due to the PEG component.
The biological activity of this compound is primarily attributed to its ability to form stable conjugates with proteins, peptides, and other biomolecules through the following mechanisms:
- Bioconjugation : The PFP groups react with primary amines on target biomolecules, leading to the formation of stable amide bonds. This process is facilitated under mild conditions, making it suitable for sensitive biomolecules.
- Enhanced Solubility and Stability : The PEG component increases the solubility of the conjugates in physiological environments, reducing aggregation and improving bioavailability.
- Controlled Release : The ester linkages can be hydrolyzed under physiological conditions, allowing for controlled release of therapeutic agents.
Biological Activity
Research indicates that this compound exhibits significant biological activity in various applications:
- Antibody-Drug Conjugates (ADCs) : The compound is utilized in ADC formulations where it links cytotoxic drugs to antibodies. This targeted approach enhances the therapeutic index by delivering drugs directly to cancer cells while minimizing systemic toxicity.
- Cell Imaging and Tracking : By conjugating fluorescent markers or imaging agents to biomolecules via this compound, researchers can effectively track cellular processes in real-time.
Case Studies
Several studies have demonstrated the efficacy of this compound in different contexts:
-
Study on ADCs :
- Objective : Evaluate the efficacy of Bis-PEG17-PFP in enhancing the delivery of chemotherapeutic agents.
- Findings : Conjugates formed using Bis-PEG17-PFP exhibited improved targeting accuracy and reduced off-target effects compared to traditional linkers.
- : The use of this linker significantly enhances the therapeutic outcomes in preclinical models.
-
Fluorescent Labeling for Cellular Studies :
- Objective : Assess the utility of Bis-PEG17-PFP for labeling proteins for imaging studies.
- Findings : Proteins labeled with fluorescent tags via Bis-PEG17-PFP demonstrated excellent stability and retention in live-cell imaging experiments.
- : This application underscores the versatility of Bis-PEG17-PFP in research settings.
Data Table
The following table summarizes key characteristics and findings related to this compound:
Property/Study | Description/Findings |
---|---|
Molecular Weight | 1061.13 g/mol |
Purity | ≥95% |
Solubility | High solubility in aqueous solutions |
ADC Efficacy | Improved targeting and reduced toxicity |
Imaging Application | Stable labeling for real-time cellular tracking |
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H72F10O21/c51-39-41(53)45(57)49(46(58)42(39)54)80-37(61)1-3-63-5-7-65-9-11-67-13-15-69-17-19-71-21-23-73-25-27-75-29-31-77-33-35-79-36-34-78-32-30-76-28-26-74-24-22-72-20-18-70-16-14-68-12-10-66-8-6-64-4-2-38(62)81-50-47(59)43(55)40(52)44(56)48(50)60/h1-36H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHULJGFBFHKADL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H72F10O21 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1199.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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